

# Spectroscopic Data for 2-Benzylxyphenylacetic Acid: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Benzylxyphenylacetic acid

Cat. No.: B045139

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Benzylxyphenylacetic acid**, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Introduction

**2-Benzylxyphenylacetic acid** ( $C_{15}H_{14}O_3$ , Molar Mass: 242.27 g/mol) is a carboxylic acid derivative featuring a benzyl ether protecting group on the ortho position of a phenylacetic acid scaffold. Accurate characterization of its chemical structure is paramount for its application in synthetic chemistry and for ensuring the purity and identity of subsequent products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the definitive identification of **2-Benzylxyphenylacetic acid**.

## Molecular Structure

The structural formula of **2-Benzylxyphenylacetic acid** is presented below. Understanding the arrangement of atoms and functional groups is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular structure of **2-Benzylxyphenylacetic acid**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the chemical environment of the nuclei.

## Experimental Protocol: NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Benzylxyphenylacetic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

### Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz
- Solvent: CDCl<sub>3</sub>
- Number of Scans: 16
- Relaxation Delay: 1 s

### Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz
- Solvent: CDCl<sub>3</sub>
- Decoupling: Proton decoupled
- Number of Scans: 256

- Relaxation Delay: 2 s

## <sup>1</sup>H NMR Data and Interpretation

While a complete experimental spectrum for **2-Benzylxyloxyphenylacetic acid** is not readily available in public databases, data from its methyl ester, methyl 2-(2-(benzylxyloxy)phenyl)acetate, provides valuable insight.[\[1\]](#) The key difference is the absence of the acidic proton and the presence of a methyl ester singlet.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment (Predicted for Acid)            |
|----------------------------------|---------------|-------------|--------------------------------------------|
| ~10-12                           | Broad Singlet | 1H          | -COOH                                      |
| 7.20-7.45                        | Multiplet     | 9H          | Aromatic protons (benzyl and phenyl rings) |
| ~5.1                             | Singlet       | 2H          | -O-CH <sub>2</sub> -Ph                     |
| ~3.7                             | Singlet       | 2H          | -CH <sub>2</sub> -COOH                     |

### Interpretation:

- The broad singlet expected in the downfield region (10-12 ppm) is characteristic of a carboxylic acid proton, which is often exchangeable with deuterium in D<sub>2</sub>O.[\[2\]](#)
- The complex multiplet between 7.20 and 7.45 ppm corresponds to the nine aromatic protons of the two phenyl rings.
- The singlet at approximately 5.1 ppm is assigned to the two benzylic protons of the -OCH<sub>2</sub>Ph group.
- The singlet around 3.7 ppm is attributed to the two protons of the methylene group adjacent to the carboxylic acid.

## <sup>13</sup>C NMR Data and Interpretation

Based on the structure and data from analogous compounds, the following  $^{13}\text{C}$  NMR chemical shifts are predicted for **2-Benzylxyphenylacetic acid**.

| Chemical Shift ( $\delta$ , ppm) | Assignment                           |
|----------------------------------|--------------------------------------|
| ~175-178                         | C=O (Carboxylic Acid)                |
| ~156                             | Aromatic C-O                         |
| ~137                             | Quaternary Aromatic C (Benzyl)       |
| ~127-130                         | Aromatic CH                          |
| ~125                             | Quaternary Aromatic C (Phenylacetic) |
| ~121                             | Aromatic CH                          |
| ~112                             | Aromatic CH                          |
| ~70                              | -O-CH <sub>2</sub> -Ph               |
| ~36                              | -CH <sub>2</sub> -COOH               |

#### Interpretation:

- The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically between 175 and 185 ppm.<sup>[3]</sup>
- The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the oxygen appearing at a lower field.
- The benzylic carbon (-OCH<sub>2</sub>) is anticipated around 70 ppm.
- The methylene carbon adjacent to the carbonyl group (-CH<sub>2</sub>COOH) is expected at approximately 36 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol: FT-IR Spectroscopy

### Sample Preparation (Solid Film):

- Dissolve a small amount (a few milligrams) of **2-Benzylxyloxyphenylacetic acid** in a volatile solvent like methylene chloride.
- Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

### Instrument Parameters:

- Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32

## IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for **2-Benzylxyloxyphenylacetic acid**.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                              |
|--------------------------------|---------------|-----------------------------------------|
| 2500-3300                      | Broad         | O-H stretch (Carboxylic Acid)           |
| ~3030                          | Medium        | Aromatic C-H stretch                    |
| ~2900                          | Medium        | Aliphatic C-H stretch                   |
| ~1700                          | Strong, Sharp | C=O stretch (Carboxylic Acid)           |
| ~1600, ~1490, ~1450            | Medium        | Aromatic C=C stretch                    |
| ~1250                          | Strong        | C-O stretch (Ether and Carboxylic Acid) |
| ~750                           | Strong        | Aromatic C-H bend (ortho-disubstituted) |

#### Interpretation:

- A very broad absorption band in the 2500-3300 cm<sup>-1</sup> region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]
- The strong, sharp peak around 1700 cm<sup>-1</sup> is indicative of the carbonyl (C=O) stretch of the carboxylic acid.
- Absorptions in the 1450-1600 cm<sup>-1</sup> range confirm the presence of aromatic rings.
- A strong band around 1250 cm<sup>-1</sup> is expected for the C-O stretching vibrations of both the ether linkage and the carboxylic acid.
- The out-of-plane C-H bending vibration around 750 cm<sup>-1</sup> suggests an ortho-disubstituted aromatic ring.

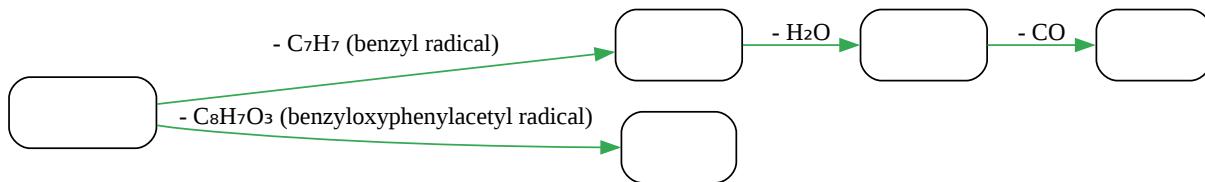
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

# Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

## Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).


## Instrument Parameters:

- Ionization Method: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

## MS Data and Interpretation

The molecular weight of **2-Benzylxyloxyphenylacetic acid** is 242.27 g/mol. The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  242.

## Major Fragmentation Pathways:



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Benzylxyloxyphenylacetic acid** in EI-MS.

## Interpretation:

- Molecular Ion (m/z 242): The presence of a peak at m/z 242 would confirm the molecular weight of the compound.
- Base Peak (m/z 91): A very common and often the most intense peak (base peak) in the mass spectra of benzyl-containing compounds is at m/z 91. This corresponds to the stable tropyl cation ( $[C_7H_7]^+$ ), formed by the cleavage of the benzylic C-O bond.
- Fragment at m/z 151: Loss of the benzyl radical ( $C_7H_7\bullet$ ) from the molecular ion would result in a fragment at m/z 151 ( $[C_8H_7O_3]^+$ ).
- Fragment at m/z 197: Loss of the carboxyl group (-COOH) from the molecular ion would lead to a fragment at m/z 197.
- Other Fragments: Further fragmentation of the primary ions can lead to other characteristic peaks, such as the loss of CO from the benzoyl cation (m/z 105 to m/z 77).

## Conclusion

The combined application of NMR, IR, and MS provides a robust and detailed characterization of **2-Benzylxyloxyphenylacetic acid**. The  $^1H$  and  $^{13}C$  NMR spectra reveal the specific arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the benzyl ether. Mass spectrometry corroborates the molecular weight and provides valuable structural information through its characteristic fragmentation pattern, with the tropyl cation at m/z 91 being a particularly strong indicator of the benzyl moiety. This comprehensive spectroscopic analysis serves as a reliable method for the structural verification and quality control of **2-Benzylxyloxyphenylacetic acid** in research and development settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. 2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. (Benzyl)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BENZYLOXYPHENYLACETIC ACID suppliers & manufacturers in China  
[m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Benzylxyphenylacetic Acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045139#spectroscopic-data-for-2-benzylxyphenylacetic-acid-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)